4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Description
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and a piperidin-4-ylmethoxy group at position 2. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;;/h2,7-8,11,13H,3-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLTMJXOPPHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride, a derivative of pyridine and piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, anti-inflammatory effects, and the underlying mechanisms.
The compound has the following chemical properties:
- Molecular Formula : C12H20Cl2N2O
- Molecular Weight : 279.21 g/mol
- CAS Number : 2097936-29-1
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound demonstrated complete inhibition of bacterial growth at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound could be beneficial in treating fungal infections .
Anti-inflammatory Effects
Preliminary studies indicate that this compound might possess anti-inflammatory properties, similar to well-known anti-inflammatory drugs like indomethacin. Further research is needed to quantify these effects and understand the mechanisms involved .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in bacterial cell wall synthesis and inflammatory pathways. The exact mechanism remains an area of active research .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on various piperidine derivatives, including this compound, showed promising results against resistant strains of bacteria, emphasizing the need for further investigation into their structure-activity relationships (SAR) .
- Combination Therapy Research : Research exploring combination therapies with this compound alongside traditional antibiotics has indicated enhanced efficacy in reducing bacterial load in infected models .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to other piperidine derivatives suggests it may exhibit significant biological activities.
Case Studies
- Antidepressant Activity : Research indicates that compounds with piperidine moieties can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression. A study demonstrated that derivatives similar to this compound showed promising results in animal models of depression .
- Anticancer Properties : Another study explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced apoptotic activity in tumor cells .
Pharmacology
The pharmacological profile of this compound suggests potential use in developing new drugs targeting neurological disorders.
Research Findings
- Neuroprotective Effects : Investigations have shown that compounds with similar structures may protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment .
Material Sciences
Beyond pharmacological applications, this compound can be explored in material sciences for its unique properties.
Applications
- Polymer Chemistry : The incorporation of such pyridine derivatives into polymer matrices may enhance properties like thermal stability and mechanical strength. Research has shown that functionalized pyridines can act as effective cross-linking agents in polymer synthesis .
Data Table: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulates serotonin and norepinephrine pathways |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Pharmacology | Neuroprotective Effects | Protects neuronal cells from oxidative stress |
| Material Sciences | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Comparison with Similar Compounds
Molecular and Structural Comparisons
The table below compares key structural features of the target compound with analogs:
Key Observations :
- Substituent Position : The target compound’s 4-methyl and 2-piperidinylmethoxy groups distinguish it from analogs like 2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride, which has substituents at positions 2 and 4 but with different functional groups (methoxy vs. methyl) .
- Salt Form: Dihydrochloride salts (target and ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts (e.g., ).
Physicochemical Properties
Key Observations :
Key Observations :
- Limited toxicological data are available for piperidine-pyridine derivatives. The dihydrochloride salts may reduce volatility and inhalation risks compared to free bases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
